

## A Comparative Guide to Huntington's Disease Treatments: AMT-130 in Focus

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Huntington's disease (HD), a fatal neurodegenerative disorder caused by a mutation in the huntingtin gene (HTT), has long presented a formidable challenge to the scientific community. While current treatments primarily manage symptoms, a new wave of therapies aiming to modify the disease's course is on the horizon. This guide provides a detailed comparison of AMT-130, a promising gene therapy, with other therapeutic modalities for HD, supported by available experimental data and methodologies.

### **Overview of Therapeutic Strategies**

Treatments for Huntington's disease can be broadly categorized into two groups: symptom-modifying and disease-modifying therapies. Symptom-modifying treatments, the current standard of care, aim to alleviate the clinical manifestations of HD, such as chorea, but do not alter the underlying progression of the disease. In contrast, disease-modifying therapies, many of which are investigational, target the root cause of HD—the mutant huntingtin protein (mHTT).

# **Quantitative Comparison of Huntington's Disease**Treatments

The following table summarizes the key characteristics and clinical trial data for AMT-130 and a selection of other significant HD treatments.



| Therapy                            | Mechanism<br>of Action                                                                                   | Route of<br>Administratio<br>n                                                              | Developer                             | Key Efficacy<br>Data                                                                                                                                                                                                                                                                               | Safety/Toler<br>ability                                                                                                     |
|------------------------------------|----------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|---------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| AMT-130                            | AAV5- mediated gene therapy delivering a microRNA to lower both mutant and normal huntingtin protein.[1] | One-time, MRI-guided neurosurgical infusion into the striatum (caudate and putamen).[2] [3] | uniQure                               | Phase I/II (36 months, high-dose): 75% slowing of disease progression on cUHDRS (p=0.003). 60% slowing of decline in Total Functional Capacity (TFC) (p=0.033). Favorable trends in cognitive and motor function. Reduction in neurofilament light chain (NfL), a biomarker of neurodegene ration. | Generally well-tolerated with a manageable safety profile. Most common side effects were related to the surgical procedure. |
| Deutetrabena<br>zine<br>(Austedo®) | Vesicular<br>monoamine<br>transporter 2<br>(VMAT2)<br>inhibitor,<br>reducing                             | Oral, twice daily.                                                                          | Teva<br>Pharmaceutic<br>al Industries | Phase 3 (First-HD): Significant improvement in Total Maximal                                                                                                                                                                                                                                       | Boxed warning for increased risk of depression and suicidality in                                                           |



|                                  | dopamine<br>levels to<br>manage<br>chorea.                                    |                          |                                    | Chorea (TMC) score from baseline by approximatel y 4.4 units compared to 1.9 units for placebo.                                                                                               | patients with HD.                                                                                                                                       |
|----------------------------------|-------------------------------------------------------------------------------|--------------------------|------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|
| Tetrabenazin<br>e<br>(Xenazine®) | VMAT2 inhibitor, managing chorea by decreasing dopamine levels.               | Oral                     | Lundbeck                           | Effective in reducing chorea symptoms.                                                                                                                                                        | Higher incidence of adverse effects such as depression, sedation, and parkinsonism compared to deutetrabena zine.                                       |
| Tominersen                       | Antisense oligonucleotid e (ASO) designed to lower huntingtin protein levels. | Intrathecal<br>injection | Roche/Ionis<br>Pharmaceutic<br>als | Phase I/IIa: Dose- dependent reduction in mHTT in cerebrospinal fluid (CSF). Phase 3 (GENERATIO N HD1): Halted due to unfavorable risk/benefit assessment in the overall population. Post-hoc | GENERATIO N HD1 showed worsening of clinical outcomes in some patient groups. The new Phase 2 trial is assessing a lower, less frequent dosing regimen. |



|             |                                                                                                                                                                 |                          |                          | analysis suggested potential benefit in younger patients with lower disease burden, leading to a new Phase 2 trial (GENERATIO N HD2).                                       |                                                                             |
|-------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------|--------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|
| WVE-003     | Allele- selective antisense oligonucleotid e (ASO) targeting a single nucleotide polymorphis m (SNP) to specifically lower mHTT while preserving wild-type HTT. | Intrathecal<br>injection | Wave Life<br>Sciences    | Phase Ib/IIa (SELECT- HD): Statistically significant and selective reduction of mHTT in CSF. A 46% reduction in mHTT was observed in the multidose arm compared to placebo. | Generally<br>safe and well-<br>tolerated in<br>early trials.                |
| Pridopidine | Oral small molecule that acts as a Sigma-1 receptor (S1R) agonist.                                                                                              | Oral, twice daily.       | Prilenia<br>Therapeutics | Phase 3 (PROOF- HD): Did not meet its primary endpoint of change in Total                                                                                                   | Good safety<br>and<br>tolerability<br>profile,<br>comparable<br>to placebo. |



Functional Capacity

(TFC).

Subgroup

analysis of

patients not

taking

antidopamine

rgic

medications

showed

potential

benefits in

function,

cognition,

and motor

performance.

# Experimental Protocols AMT-130 Phase I/II Clinical Trial (NCT04120493 & NCT0543017)

- Study Design: This is a multi-center, randomized, double-blind, sham-controlled (for the initial cohorts) and open-label study to evaluate the safety, tolerability, and efficacy of AMT-130.
   The study includes a 12-month core study period followed by a long-term follow-up of up to five years.
- Participant Population: Adults aged 25 to 65 with a confirmed diagnosis of early manifest Huntington's disease, defined by a Unified Huntington's Disease Rating Scale (UHDRS)
   Total Functional Capacity (TFC) score of 9 to 13.
- Intervention: Participants are randomized to receive a one-time administration of either a low dose or a high dose of AMT-130 via MRI-guided stereotactic neurosurgical infusion into the caudate and putamen, or a sham surgery. Later cohorts have been open-label.



- Primary Outcome Measures: The primary endpoint is the safety and tolerability of AMT-130.
   Efficacy is assessed as a key secondary outcome, with the primary efficacy endpoint for the pivotal analysis being the change from baseline in the composite Unified Huntington's
   Disease Rating Scale (cUHDRS) compared to a propensity score-matched external control group from the Enroll-HD natural history study.
- Secondary Outcome Measures: Include changes in Total Functional Capacity (TFC), Total Motor Score (TMS), and cognitive function assessments. Exploratory biomarkers include levels of mutant huntingtin protein and neurofilament light chain in the cerebrospinal fluid.

# Signaling Pathways and Experimental Workflows Mechanism of Action: Huntingtin Gene and Protein

The following diagram illustrates the central dogma from the huntingtin gene to the protein and the subsequent pathogenic effects in Huntington's disease.



Click to download full resolution via product page

Caption: Pathogenesis of Huntington's disease from the mutated HTT gene to neuronal death.

#### **Therapeutic Intervention Pathways**

This diagram illustrates the mechanisms of action for different HD therapeutic strategies.





Click to download full resolution via product page

Caption: Mechanisms of action for various Huntington's disease therapies.

### **AMT-130 Clinical Trial Workflow**

This diagram outlines the typical workflow for a participant in the AMT-130 clinical trial.





Click to download full resolution via product page

Caption: Workflow of the AMT-130 clinical trial from screening to long-term follow-up.



#### Conclusion

The landscape of Huntington's disease therapeutics is undergoing a significant transformation, moving from purely symptomatic treatments to potentially disease-modifying interventions. AMT-130 stands out as a promising one-time gene therapy that has demonstrated a statistically significant slowing of disease progression in its Phase I/II trial. While approved VMAT2 inhibitors effectively manage chorea, they do not impact the underlying neurodegeneration. Other investigational approaches, such as antisense oligonucleotides, have shown the ability to lower mutant huntingtin protein, but have faced challenges in translating this into clinical benefit. The allele-selective approach of WVE-003 and the neuroprotective mechanism of pridopidine represent other innovative strategies.

For researchers and drug development professionals, the data emerging from the AMT-130 trials and other programs provide valuable insights into the complexities of treating Huntington's disease. The coming years will be critical in determining the long-term safety and efficacy of these novel therapies and their potential to change the course of this devastating disease. Continued research and rigorous clinical evaluation are paramount to bringing effective treatments to patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. massgeneral.org [massgeneral.org]
- 2. Positive news from Wave Life Sciences SELECT-HD trial HDBuzz [en.hdbuzz.net]
- 3. goodrx.com [goodrx.com]
- To cite this document: BenchChem. [A Comparative Guide to Huntington's Disease Treatments: AMT-130 in Focus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563116#comparing-amt-130-with-other-huntington-s-disease-treatments]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com